1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide
Overview
Description
“1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide” is a chemical compound with the CAS Number: 1231958-21-6 . It has a molecular weight of 365.26 . The compound is an oil in its physical form .
Physical and Chemical Properties The compound has a molecular formula of C13H24IN3O . The InChI Code for the compound is 1S/C13H24N3O.HI/c1-4-6-8-15(9-7-5-2)13(17)16-11-10-14(3)12-16;/h10-12H,4-9H2,1-3H3;1H/q+1;/p-1 .
Scientific Research Applications
Application in Extraction and Stripping of Metals
1-[(dibutylamino)carbonyl]-3-methyl-1H-imidazol-3-ium iodide is used in the extraction and stripping of metals like Cadmium (Cd) from acidic iodide solutions. In a study by Eyupoglu and Polat (2015), imidazolium salts, closely related to the specified compound, were employed as carriers in the liquid-liquid solvent extraction technique. This technique demonstrated a high extraction percentage of Cd(II) from solutions containing Cd(II) and Ni(II), showcasing the compound's potential in selective metal extraction (Eyupoglu & Polat, 2015).
Polymerization and Material Science Applications
Another significant application of this compound is in polymerization and material science. A study by Chang et al. (2012) demonstrated the use of a similar ionic liquid monomer, 1-(2-acryloyloxy-ethyl)-3-methyl-imidazol-1-ium iodide, in atom transfer radical polymerization (ATRP). This process facilitated the fabrication of poly(AMImI)-grafted multi-walled carbon nanotubes, highlighting the compound's relevance in advanced material synthesis (Chang et al., 2012).
Applications in Dye-Sensitized Solar Cells
The compound is also applicable in the field of renewable energy, particularly in dye-sensitized solar cells (DSSCs). Wang et al. (2013) explored the use of imidazolium iodide, a component structurally similar to the specified compound, in solid-state DSSCs. This study demonstrated the potential of these compounds in enhancing the efficiency and stability of DSSCs, marking a significant advancement in solar energy technology (Wang et al., 2013).
Environmental Applications: CO2 Capture
In environmental science, related compounds have been explored for CO2 capture. Bates et al. (2002) investigated an ionic liquid incorporating a cation with an appended amine group, derived from 1-butyl imidazole, for its ability to capture and sequester CO2 as a carbamate salt. This showcases the compound's potential in environmental applications, particularly in mitigating carbon emissions (Bates et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
N,N-dibutyl-3-methylimidazol-3-ium-1-carboxamide;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N3O.HI/c1-4-6-8-15(9-7-5-2)13(17)16-11-10-14(3)12-16;/h10-12H,4-9H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOUUSKYLNBOOM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)N1C=C[N+](=C1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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